molecular formula C23H17Cl2N3O2 B14946240 N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

Cat. No.: B14946240
M. Wt: 438.3 g/mol
InChI Key: MQIIHEQWHKDYQW-UHFFFAOYSA-N
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Description

N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dichlorobenzyl chloride with 2-aminophenol to form the intermediate 2-(2,6-dichlorobenzyl)oxyphenol. This intermediate is then reacted with 2-chloroquinoxaline in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide include other quinoxaline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, such as the presence of both the quinoxaline and dichlorobenzyl moieties.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[2-[3-[(2,6-dichlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c1-14(29)26-19-10-3-2-7-15(19)22-23(28-21-12-5-4-11-20(21)27-22)30-13-16-17(24)8-6-9-18(16)25/h2-12H,13H2,1H3,(H,26,29)

InChI Key

MQIIHEQWHKDYQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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